molecular formula C10H13F2NO B15072975 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine

2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine

Cat. No.: B15072975
M. Wt: 201.21 g/mol
InChI Key: YVGBKBBLQCBYEW-UHFFFAOYSA-N
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Description

2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine is a chemical compound with the molecular formula C10H13F2NO and a molecular weight of 201.21 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine typically involves the reaction of 4-(2,2-difluoroethoxy)benzaldehyde with ethylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine can be compared with similar compounds such as:

    4-(2,2-Difluoroethoxy)phenylmethanamine: Similar structure but different functional groups.

    2-[4-(2,2-Difluoroethoxy)phenyl]ethanol: Similar backbone but different functional groups.

    4-(2,2-Difluoroethoxy)benzaldehyde: Precursor in the synthesis of the target compound. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2-[4-(2,2-difluoroethoxy)phenyl]ethanamine

InChI

InChI=1S/C10H13F2NO/c11-10(12)7-14-9-3-1-8(2-4-9)5-6-13/h1-4,10H,5-7,13H2

InChI Key

YVGBKBBLQCBYEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)OCC(F)F

Origin of Product

United States

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